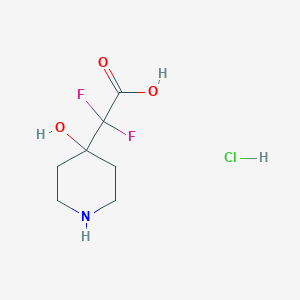

2,2-二氟-2-(4-羟基哌啶-4-基)乙酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2,2-Difluoro-2-(4-hydroxypiperidin-4-YL)acetic acid hydrochloride" is a derivative of pipecolic acid and hydroxypiperidine, which are important motifs in medicinal chemistry due to their presence in a variety of bioactive molecules. The compound is characterized by the presence of a difluoroacetate group attached to a hydroxypiperidine moiety, which may confer unique physical and chemical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of related pipecolic acid derivatives has been demonstrated through a cascade of reactions involving acid-catalyzed hydrolysis of tert-butyl imidazolidine carboxylate, leading to the formation of a pipecolic acid derivative, which can be further transformed into hydroxypiperidine carboxylic acids . Additionally, the incorporation of fluorine into molecules, such as the synthesis of perfluoro-tert-butyl 4-hydroxyproline, involves key steps like the Mitsunobu reaction, which could potentially be adapted for the synthesis of difluoro-hydroxypiperidine derivatives .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography. For instance, the stereochemical structure of a fluorinated acetic acid derivative was determined unambiguously . Similarly, the structure of 2-oxo-1,2-dihydropyridine-1-acetic acid was characterized, revealing a ketonic configuration and intermolecular hydrogen bonding . These findings suggest that the molecular structure of "2,2-Difluoro-2-(4-hydroxypiperidin-4-YL)acetic acid hydrochloride" could also be characterized by similar interactions and configurations.

Chemical Reactions Analysis

The reactivity of hydroxypiperidine derivatives has been explored in various chemical reactions. For example, diastereoselective synthesis of 4-hydroxypiperidin-2-ones was achieved using Cu(I)-catalyzed reductive aldol cyclization . Furthermore, the reactivity of hydroxypiperidine with different substituents has been demonstrated in the synthesis of fluorescent acrylates . These studies indicate that the difluoro-hydroxypiperidine moiety could participate in a range of chemical reactions, potentially leading to diverse chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxypiperidine and pipecolic acid derivatives are influenced by their functional groups and molecular interactions. For example, the presence of fluorine atoms can significantly alter the chemical properties, such as acidity and lipophilicity, which are important for the biological activity of the compounds . The crystal structure analysis of related compounds has revealed the existence of hydrogen bonding, which can affect the compound's solubility and stability . These insights suggest that "2,2-Difluoro-2-(4-hydroxypiperidin-4-YL)acetic acid hydrochloride" would exhibit unique properties that could be fine-tuned for specific applications.

科学研究应用

哌啶酸衍生物的立体选择性合成

该研究证明了乙烯基氟基团在酸性条件下作为乙酰基阳离子当量的效用,从而导致哌啶酸衍生物的立体选择性合成。此过程突出了产生 (2R,4R,6S)-6-叔丁基-4-羟基哌啶-2-羧酸的一系列新反应,展示了该化合物在合成复杂分子结构中的作用 (Purkayastha 等人,2010)。

荧光膜的开发

另一项研究探索了 1-[4-(1,3-二芳基-4,5-二氢-1H-吡唑-5-基)-2,3,5,6-四氟苯基]哌啶-4-醇的合成及其转化为丙烯酸酯。这些丙烯酸酯因其作为制备荧光膜的单体的潜力而受到关注,表明该化合物在材料科学中的重要性及其在创造具有特定光学性质的功能性材料中的作用 (Soboleva 等人,2017)。

有机合成中的氟化化合物

氟化化合物的合成和应用(例如二氟哌啶)因其独特的性质和在药物化学中的潜力而引起关注。从δ-氯-α,α-二氟亚胺开始合成 3,3-二氟哌啶的新合成途径说明了该化合物在合成氟化氨基酸和哌啶中的相关性,这在开发新药中很有价值 (Verniest 等人,2008)。

安全和危害

The safety information for 2,2-Difluoro-2-(4-hydroxypiperidin-4-YL)acetic acid hydrochloride indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

属性

IUPAC Name |

2,2-difluoro-2-(4-hydroxypiperidin-4-yl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2NO3.ClH/c8-7(9,5(11)12)6(13)1-3-10-4-2-6;/h10,13H,1-4H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSGXQYAFEMKCNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C(C(=O)O)(F)F)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClF2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-chlorophenyl)methyl]-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2528293.png)

![N-[(3,5-Diethyl-1,2-oxazol-4-yl)methyl]-1-(3,4-dihydro-2H-chromen-6-yl)methanamine;hydrochloride](/img/structure/B2528294.png)

![(5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2528297.png)

![N-cyclohexyl-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2528299.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(trifluoromethyl)piperidine](/img/structure/B2528306.png)

![3-[(4-chlorophenyl)methyl]-9-(3,4-dimethylphenyl)-7-hydroxy-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![3-(4-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2528315.png)